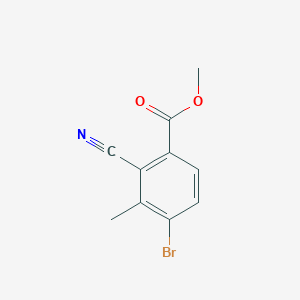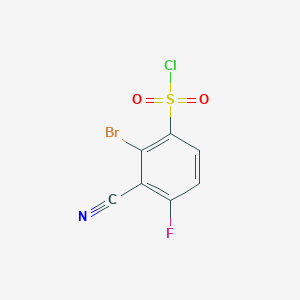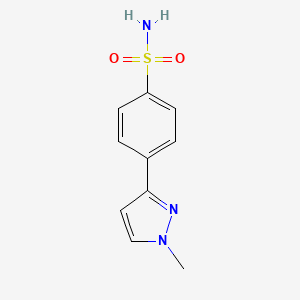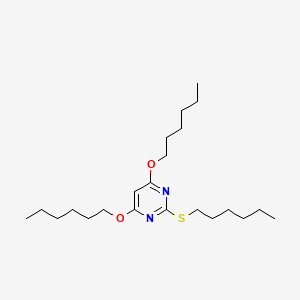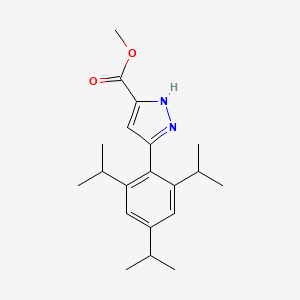
Methyl 3-bromo-4-cyano-2-methylbenzoate
Vue d'ensemble
Description
Methyl 3-bromo-4-cyano-2-methylbenzoate (MBCM) is an organic compound composed of a benzene ring with three carbon atoms, a bromine atom, a cyano group, and a methyl group. It is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. MBCM is a valuable tool for scientists to conduct experiments in the lab, as well as to explore the biochemical and physiological effects of the compound.
Applications De Recherche Scientifique
Methyl 3-bromo-4-cyano-2-methylbenzoate has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used to study the mechanisms of organic reactions, such as aldol condensations and Diels-Alder reactions. In addition, Methyl 3-bromo-4-cyano-2-methylbenzoate can be used to study the biochemical and physiological effects of various drugs and compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-cyano-2-methylbenzoate is not fully understood. However, it is believed that the bromine atom in the compound acts as a Lewis acid, which can bind to a variety of substrates and catalyze various reactions. The cyano group is also believed to play a role in the mechanism of action, as it can act as a nucleophile and form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-bromo-4-cyano-2-methylbenzoate are still being studied. However, some studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, Methyl 3-bromo-4-cyano-2-methylbenzoate has been shown to have antifungal and antibacterial properties, as well as to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-4-cyano-2-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is easy to handle and store, and it is relatively stable. The main limitation of Methyl 3-bromo-4-cyano-2-methylbenzoate is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 3-bromo-4-cyano-2-methylbenzoate. One possible area of research is to further study the biochemical and physiological effects of the compound. In addition, further studies could be conducted to determine the mechanism of action of Methyl 3-bromo-4-cyano-2-methylbenzoate and to explore its potential applications in the synthesis of pharmaceuticals, pesticides, and dyes. Finally, further research could be conducted to develop new methods for synthesizing Methyl 3-bromo-4-cyano-2-methylbenzoate and to explore its potential uses in medicine and other fields.
Propriétés
IUPAC Name |
methyl 3-bromo-4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXQHRXZJDPYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyano-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




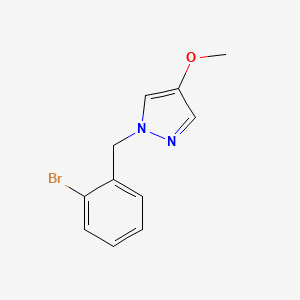
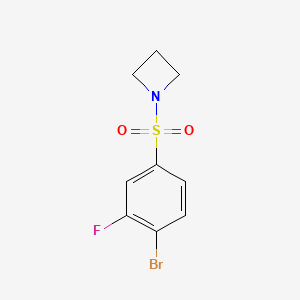

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)
methylamine](/img/structure/B1415495.png)
